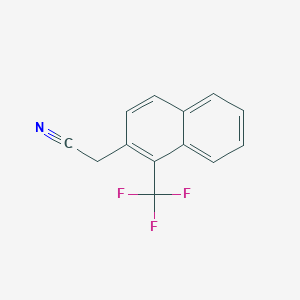
1-(Trifluoromethyl)naphthalene-2-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)naphthalene-2-acetonitrile is an organic compound with the molecular formula C13H8F3N and a molecular weight of 235.2 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group
Méthodes De Préparation
The synthesis of 1-(Trifluoromethyl)naphthalene-2-acetonitrile typically involves the metalation of 1-(trifluoromethyl)naphthalene. This process includes the use of organometallic or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . The reaction conditions are carefully controlled to ensure the desired product is obtained with moderate to good yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
1-(Trifluoromethyl)naphthalene-2-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoic acids.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group and the acetonitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include organometallic bases, lithium dialkylamides, and carbon dioxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Trifluoromethyl)naphthalene-2-acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-2-acetonitrile involves its interaction with molecular targets through its trifluoromethyl and acetonitrile groups. These interactions can affect the kinetic acidity of arenes and naphthalenes, influencing various chemical pathways . The compound’s effects are mediated by its ability to participate in electron-transfer reactions and form stable intermediates.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)naphthalene-2-acetonitrile can be compared with other similar compounds, such as:
2-(Trifluoromethyl)naphthalene-1-acetonitrile: Similar structure but with different positional isomerism.
1-(Trifluoromethyl)naphthalene: Lacks the acetonitrile group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H8F3N |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
2-[1-(trifluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)12-10(7-8-17)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |
Clé InChI |
XZCSHBFUDYGMGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)
![2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876178.png)

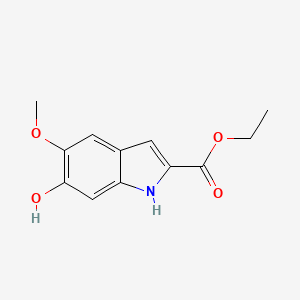
![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)
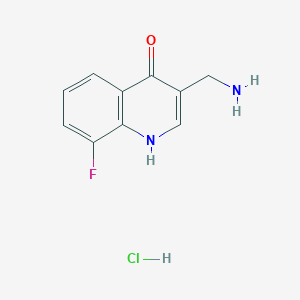


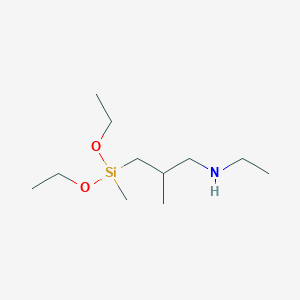
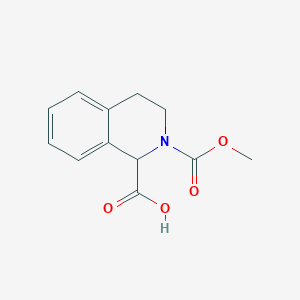

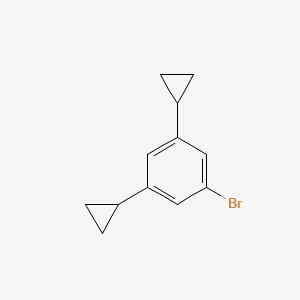
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)
